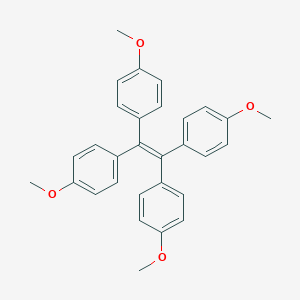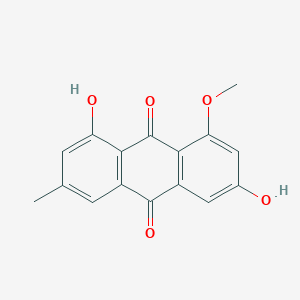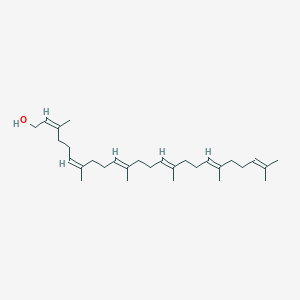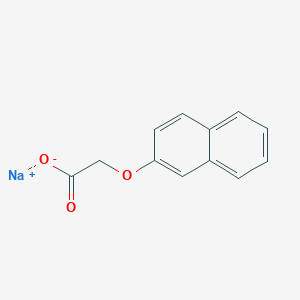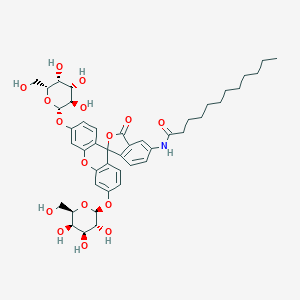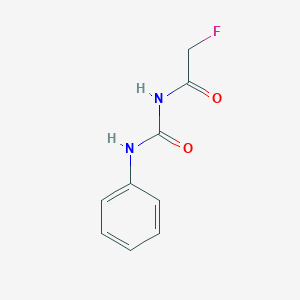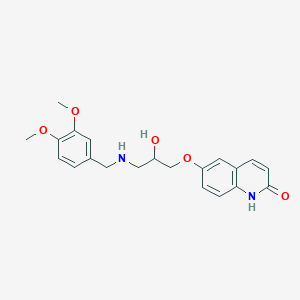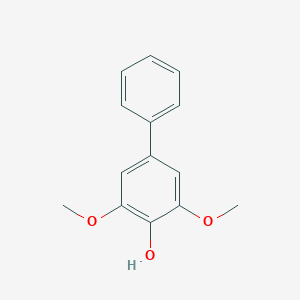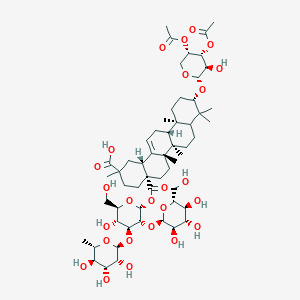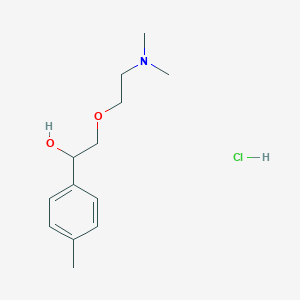
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride, also known as DMEM, is a chemical compound used in scientific research for its pharmacological properties. This compound is a selective agonist for the α2-adrenergic receptor, which is a type of G protein-coupled receptor found in various tissues throughout the body. DMEM has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension, anxiety, and pain.
作用机制
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride acts as a selective agonist for the α2-adrenergic receptor, which is a G protein-coupled receptor that regulates various physiological processes such as blood pressure, heart rate, and neurotransmitter release. Upon binding to the receptor, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride activates downstream signaling pathways that result in the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This leads to the modulation of ion channels and neurotransmitter release, ultimately resulting in the physiological effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride.
生化和生理效应
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of norepinephrine release, the modulation of calcium channels, and the regulation of potassium channels. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been reported to have anxiolytic, antihypertensive, and analgesic effects in animal models. These effects are thought to be mediated through the activation of α2-adrenergic receptors in various tissues throughout the body.
实验室实验的优点和局限性
One advantage of using alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride in laboratory experiments is its high selectivity for the α2-adrenergic receptor, which allows for the specific investigation of this receptor subtype. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has a well-established synthesis method and is readily available for purchase from various chemical suppliers. However, one limitation of using alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride is its relatively low potency compared to other α2-adrenergic receptor agonists. This may require higher concentrations of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride to achieve the desired physiological effects, which could impact the interpretation of experimental results.
未来方向
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride and α2-adrenergic receptors. One area of interest is the development of more potent and selective agonists for the α2-adrenergic receptor, which could lead to the discovery of new therapeutic targets for various diseases. Another direction is the investigation of the role of α2-adrenergic receptors in various physiological processes, such as learning and memory, immune function, and metabolic regulation. Finally, the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride and other α2-adrenergic receptor agonists in combination therapies for the treatment of hypertension, anxiety, and pain should be explored further.
合成方法
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride involves the reaction of 4-methylbenzyl chloride with 2-(dimethylamino)ethyl chloride in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with glycidol to form alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride as a hydrochloride salt. The purity and yield of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been widely used in scientific research to investigate the mechanisms of action of α2-adrenergic receptor agonists. This compound has been shown to have a high affinity for the α2A and α2B subtypes of the receptor, which are primarily found in the central nervous system and peripheral tissues, respectively. alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been used to study the effects of α2-adrenergic receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity.
属性
CAS 编号 |
131961-23-4 |
|---|---|
产品名称 |
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride |
分子式 |
C13H22ClNO2 |
分子量 |
259.77 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethoxy]-1-(4-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-11-4-6-12(7-5-11)13(15)10-16-9-8-14(2)3;/h4-7,13,15H,8-10H2,1-3H3;1H |
InChI 键 |
YYKCAYNSUKTXAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(COCCN(C)C)O.Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(COCCN(C)C)O.Cl |
同义词 |
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydroc hloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



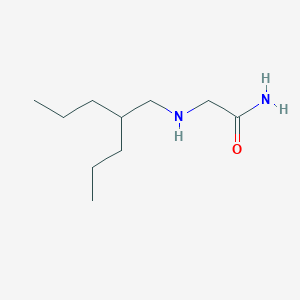
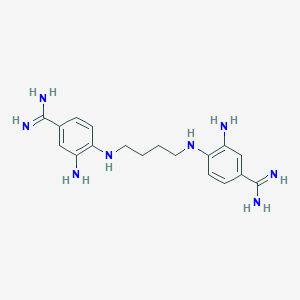
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
